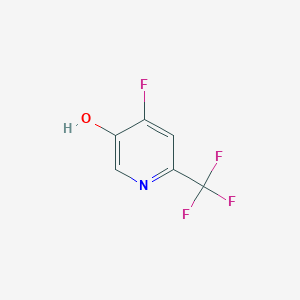

4-Fluoro-6-(trifluoromethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC16545126

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F4NO |

|---|---|

| Molecular Weight | 181.09 g/mol |

| IUPAC Name | 4-fluoro-6-(trifluoromethyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H |

| Standard InChI Key | DEFWWNWNFKZBKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)O)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyridine family, a six-membered aromatic ring with one nitrogen atom. Substituents at the 3-, 4-, and 6-positions confer distinct electronic and steric properties:

-

Hydroxyl group (3-position): Enhances hydrogen-bonding capacity and polarity, potentially influencing solubility and target binding .

-

Fluorine (4-position): Introduces electron-withdrawing effects, increasing metabolic stability and modulating pKa .

-

Trifluoromethyl group (6-position): A lipophilic moiety that improves membrane permeability and resistance to oxidative metabolism .

Table 1: Predicted Physicochemical Properties

Synthetic Routes and Characterization

While no explicit synthesis of 4-fluoro-6-(trifluoromethyl)pyridin-3-ol is documented in the provided sources, methodologies for analogous pyridine derivatives suggest viable pathways:

Key Synthetic Strategies

-

Nucleophilic Aromatic Substitution: Fluorination at the 4-position could occur via displacement of a leaving group (e.g., chloride) using a fluorine source like KF or CsF under catalytic conditions .

-

Trifluoromethylation: Introduction of the CF₃ group at the 6-position might employ Umemoto’s reagent or CF₃Cu complexes .

-

Hydroxyl Group Installation: Direct oxidation of a methyl group or hydrolysis of a protected intermediate (e.g., methoxy to hydroxyl via BBr₃) .

Example Pathway (Hypothetical)

-

Starting Material: 3-Hydroxy-4-chloro-6-(trifluoromethyl)pyridine.

-

Fluorination: React with KF/18-crown-6 in DMF at 120°C to replace chloride with fluorine.

-

Purification: Chromatography or recrystallization to isolate the product.

Characterization Data (Inferred from Analog ):

-

¹H NMR: Expected singlet for hydroxyl proton (δ ~10 ppm), aromatic protons (δ 7.0–8.5 ppm), and coupling patterns reflecting fluorine’s deshielding effects .

-

¹³C NMR: Peaks for CF₃ (δ ~120 ppm, q, J = 270 Hz) and fluorinated carbons (δ ~150 ppm) .

-

HRMS: Molecular ion peak at m/z 199.09 (M+H)+.

Biological Activity and Mechanism

Although direct studies on this compound are absent, structurally related thiourea-containing pyridines (e.g., ML267) exhibit potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for secondary metabolism and virulence . Key inferences:

-

Target Selectivity: Fluorine and CF₃ groups may enhance selectivity for bacterial over human PPTases, as seen in ML267 (>500-fold selectivity) .

-

Antibacterial Potential: Analogous compounds show activity against Staphylococcus aureus and Bacillus subtilis, suggesting possible utility against Gram-positive pathogens .

Applications in Drug Discovery

Medicinal Chemistry

-

PPTase Inhibition: As a potential allosteric inhibitor, this compound could disrupt bacterial acyl carrier protein (ACP) modification, attenuating lipid biosynthesis and virulence .

-

Prodrug Development: The hydroxyl group offers a site for prodrug derivatization (e.g., phosphate esters) to improve bioavailability .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume